This compound is classified under:
The synthesis of 3-Benzoyl-6-fluoro-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves several key synthetic steps:
The molecular structure of 3-Benzoyl-6-fluoro-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can be analyzed as follows:
C#CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)C3=CC=CC=C3
ZJYFGUILVYAWHZ-UHFFFAOYSA-N
3-Benzoyl-6-fluoro-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one may participate in various chemical reactions:
The mechanism of action for 3-Benzoyl-6-fluoro-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is likely multifaceted, depending on its specific applications in medicinal chemistry:
The physical and chemical properties of 3-Benzoyl-6-fluoro-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one include:
Property | Value |
---|---|
Melting Point | Not readily available |
Solubility | Soluble in organic solvents |
Boiling Point | Not readily available |
Density | Not readily available |
Stability | Stable under standard conditions |
These properties suggest that the compound has favorable characteristics for further applications in research and development.
3-Benzoyl-6-fluoro-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several potential scientific applications:
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3